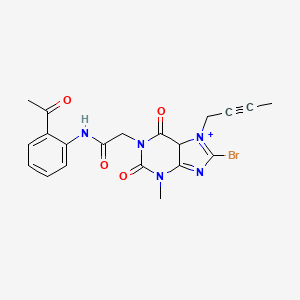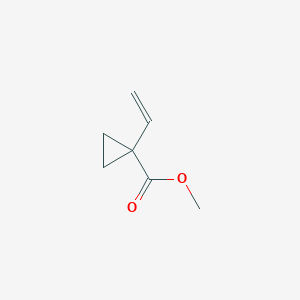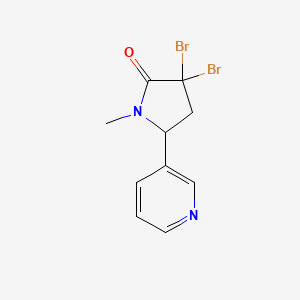
3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one: is a chemical compound with the molecular formula C10H10Br2N2O and a molecular weight of 334.007 g/mol It is characterized by the presence of a pyrrolidinone ring substituted with bromine atoms and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one typically involves the bromination of a precursor pyrrolidinone compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The choice of solvents, catalysts, and purification techniques is optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce corresponding oxo compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other high-performance materials .
Mecanismo De Acción
The mechanism of action of 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atoms and pyridine ring play a crucial role in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and derivative used .
Comparación Con Compuestos Similares
3,5-Dibromo-1-methylpyridin-2(1H)-one: Similar in structure but lacks the pyrrolidinone ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents.
Uniqueness: 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one is unique due to the combination of bromine atoms, a pyridine ring, and a pyrrolidinone ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
3471-04-3 |
|---|---|
Fórmula molecular |
C10H10Br2N2O |
Peso molecular |
334.01 g/mol |
Nombre IUPAC |
3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H10Br2N2O/c1-14-8(5-10(11,12)9(14)15)7-3-2-4-13-6-7/h2-4,6,8H,5H2,1H3 |
Clave InChI |
AUVVLHBHNHNTLK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(C1=O)(Br)Br)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


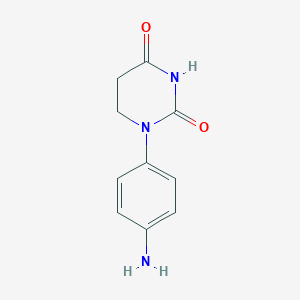
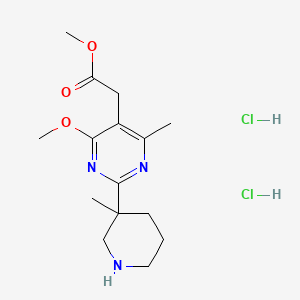
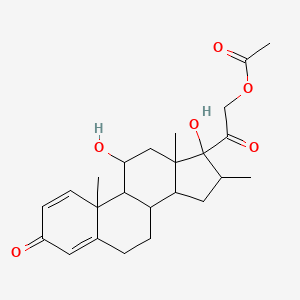
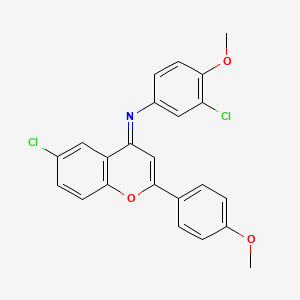

![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
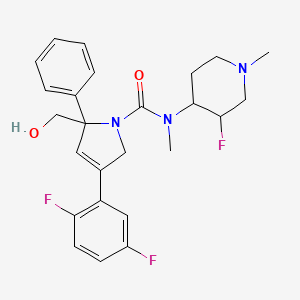

![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)
